molecular formula C38H61N11O11 B14222152 L-Glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-leucyl-L-serine CAS No. 628715-85-5

L-Glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-leucyl-L-serine

Cat. No.: B14222152
CAS No.: 628715-85-5
M. Wt: 848.0 g/mol
InChI Key: QMLNRDZKNAZFCE-ZIENPEMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-leucyl-L-serine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of eight amino acids, each contributing to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain steps to reduce costs.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-leucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents, such as iodoacetamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-leucyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-leucyl-L-serine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate the activity of these targets by binding to them, thereby influencing various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
  • glycyl-L-glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Uniqueness

L-Glutaminyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-leucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities that may not be observed with other similar compounds.

Properties

CAS No.

628715-85-5

Molecular Formula

C38H61N11O11

Molecular Weight

848.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C38H61N11O11/c1-20(2)17-25(32(54)47-27(19-50)37(59)60)46-35(57)30(21(3)51)48-33(55)26(18-22-9-5-4-6-10-22)45-31(53)24(11-7-15-43-38(41)42)44-34(56)28-12-8-16-49(28)36(58)23(39)13-14-29(40)52/h4-6,9-10,20-21,23-28,30,50-51H,7-8,11-19,39H2,1-3H3,(H2,40,52)(H,44,56)(H,45,53)(H,46,57)(H,47,54)(H,48,55)(H,59,60)(H4,41,42,43)/t21-,23+,24+,25+,26+,27+,28+,30+/m1/s1

InChI Key

QMLNRDZKNAZFCE-ZIENPEMVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.